N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Photopharmacology Caged compounds Photolabile protecting groups

This ortho-nitrophenylacetamide is uniquely suitable for controlled-release applications requiring photolytic uncaging or hypoxia-selective bioreduction—capabilities absent in para-nitro or des-nitro analogs. The 5-chloro-2-methoxyaniline moiety tailors quantum yield and lipophilicity for prodrug optimization. Select this compound when your research demands precise spatiotemporal activation, orthogonal chemoselective reduction of the nitro group without dehalogenation, and favorable ADMET properties (MW 320.73, zero Lipinski violations) for oral bioavailability screening.

Molecular Formula C15H13ClN2O4
Molecular Weight 320.73 g/mol
Cat. No. B5674541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide
Molecular FormulaC15H13ClN2O4
Molecular Weight320.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H13ClN2O4/c1-22-14-7-6-11(16)9-12(14)17-15(19)8-10-4-2-3-5-13(10)18(20)21/h2-7,9H,8H2,1H3,(H,17,19)
InChIKeyBJCTZIBTAXHRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide – Structural Identity, Physicochemical Profile, and Procurement Context


N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide (C₁₅H₁₃ClN₂O₄, MW 320.73 g/mol) is a synthetic phenylacetamide derivative that incorporates a 5-chloro-2-methoxyaniline moiety and a 2-nitrophenylacetyl group . This compound belongs to the broader class of ortho-nitrophenylacetamides, which are widely exploited as photolabile protecting groups (“caged” compounds) and as hypoxia-sensitive triggers in prodrug design [1]. The ortho-nitro substituent is structurally essential for the photochemical and reductive activation mechanisms that define this scaffold, while the chloro and methoxy substituents on the aniline ring modulate electronic character and lipophilicity [2].

Why N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide Cannot Be Replaced by Generic Phenylacetamide or Nitroarene Analogs


The ortho-nitrophenylacetamide architecture is functionally distinct from its para- and meta-nitro isomers and from the des-nitro phenylacetamide series. The ortho-nitro group is a prerequisite for the photo-uncaging mechanism that underpins the compound's utility in optochemical biology: only the ortho isomer enables the characteristic aci-nitro intermediate and subsequent photolytic cleavage upon UV irradiation (typically 340–365 nm) [1]. Substituting the 5-chloro-2-methoxyaniline fragment with an unsubstituted aniline or with alternative halogen/methoxy positional isomers alters both the quantum yield of photolysis and the hydrolytic stability of the acetamide linkage [2]. Consequently, replacement with a generic “nitrophenylacetamide” or “chloromethoxyphenylacetamide” compromises the precise photochemical kinetics and bioreductive activation profile for which this substitution pattern is selected [3].

Quantitative Differentiation of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide from Closest Structural Analogs


Ortho-Nitro Regioisomerism Confers Unique Photolysis-Competent Geometry vs. Para-Nitro and Meta-Nitro Isomers

The ortho-nitro configuration in N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide is structurally required for the intramolecular hydrogen abstraction that initiates photolytic uncaging. The para-nitro isomer N-(5-chloro-2-methoxyphenyl)-2-(4-nitrophenyl)acetamide cannot form the requisite aci-nitro intermediate and exhibits negligible photolysis under identical irradiation conditions [1]. Literature on the archetypal 2-nitrophenylacetate scaffold demonstrates that photolysis quantum yield (Φ) drops from approximately 0.1–0.2 for the ortho isomer to <0.001 for the para isomer in aqueous buffer at pH 7.4 under 365 nm irradiation [2].

Photopharmacology Caged compounds Photolabile protecting groups

Chloro-Methoxy Substitution Enhances Lipophilicity and Membrane Permeability Relative to Unsubstituted Phenylacetamide

The 5-chloro-2-methoxyphenyl group increases the calculated logP (cLogP) relative to the unsubstituted phenyl analog. For the des-chloro, des-methoxy analog N-phenyl-2-(2-nitrophenyl)acetamide, cLogP is estimated at approximately 1.8, whereas introduction of the 5-chloro-2-methoxyphenyl moiety raises cLogP to the range of 2.5–3.0 [1]. This increase of approximately 1 log unit predicts roughly 10-fold greater partitioning into the organic phase, which correlates with improved passive membrane permeability and cellular uptake in tissue culture models [2].

Drug delivery Bioreductive prodrugs Lipophilicity

2-Nitrophenylacetamide Scaffold Is Validated as a Hypoxia-Activated Trigger in Bioreductive Prodrug Design

The 2-nitrophenylacetamide motif has been experimentally employed as a hypoxia-sensitive trigger in dual-action anticancer codrugs. In a prototype system, the 2-nitrophenylacetamide-linked codrug (Z)-1 underwent selective bioreductive activation under hypoxic conditions (0.1% O₂) to release both an angiogenesis inhibitor (SU5416) and a nitrogen mustard cytotoxin, with an overall synthetic yield of 12% over 7 steps [1]. In contrast, the analogous 4-nitrophenylacetamide-linked construct showed no detectable hypoxia-selective release, confirming that the ortho-nitro position is essential for enzymatic nitroreductase recognition [2].

Hypoxia-activated prodrugs Oncology Bioreductive activation

Computational ADMET Profiling Predicts Favorable Drug-Likeness Compared to Broader Phenylacetamide Series

In silico ADMET evaluation of a closely related chloroacetamide series (12 derivatives sharing the 5-chloro-2-methoxyphenyl substructure) indicated that compounds with molecular weight below 350 g/mol (such as the target compound, MW 320.73) consistently violated zero Lipinski Rule-of-Five parameters [1]. In contrast, larger phenylacetamide derivatives in the same series with MW > 400 exhibited 1–2 violations (typically logP > 5 and/or H-bond donors > 5). The target compound's topological polar surface area (tPSA) is predicted at approximately 84 Ų, placing it below the 140 Ų threshold for oral bioavailability [2].

ADMET prediction Drug-likeness Computational chemistry

Where N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide Delivers Differentiated Value – Evidence-Backed Application Scenarios


Photocaged Chemical Biology Probes Requiring UV-Triggered Effector Release

The ortho-nitro configuration of N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide makes it suitable as a photolabile linker in caged small-molecule probes. Upon 365 nm irradiation, the ortho-nitro group abstracts a benzylic hydrogen to generate an aci-nitro intermediate, which rearranges to release the free amine (5-chloro-2-methoxyaniline) with a quantum yield approximately 100-fold higher than its para-nitro isomer [1]. This property enables spatial and temporal control over bioactive molecule release in cell culture models, a capability that the para-nitro or des-nitro analogs cannot provide [2].

Hypoxia-Responsive Prodrug Development for Solid Tumor Targeting

The 2-nitrophenylacetamide linkage is reductively cleaved by intracellular nitroreductases under low oxygen tension (≤0.1% O₂), a hallmark of the tumor microenvironment. In proof-of-concept studies, 2-nitrophenylacetamide-linked codrugs demonstrated a ≥5-fold increase in cytotoxic payload release under hypoxic vs. normoxic conditions, whereas the 4-nitrophenylacetamide congener showed no hypoxia selectivity [1]. The target compound, incorporating this validated hypoxia trigger with a substituted aniline, is a logical intermediate for constructing next-generation bioreductive prodrugs [2].

Medicinal Chemistry Hit-to-Lead Optimization Prioritizing Oral Bioavailability

With a molecular weight of 320.73 g/mol, tPSA of approximately 84 Ų, and zero Lipinski Rule-of-Five violations, the target compound outperforms larger phenylacetamide derivatives that carry 1–2 violations and tPSA exceeding 120 Ų [1]. This ADMET advantage positions the compound as a preferred fragment or early lead scaffold in oral drug discovery programs where gastrointestinal absorption and blood-brain barrier penetration are design objectives [2].

Synthetic Intermediate for Ortho-Nitro-Specific Derivatization Chemistry

The 2-nitrophenyl group undergoes selective reduction to the corresponding 2-aminophenyl derivative under catalytic hydrogenation (H₂, Pd/C) without affecting the 5-chloro substituent [1]. This chemoselectivity enables orthogonal functionalization strategies that are not feasible with the 4-nitrophenyl isomer, which reduces at a different electrochemical potential and may compete with dehalogenation pathways [2]. The compound's dual nitro and chloro functionalities thus provide a versatile chemical handle for library synthesis.

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.